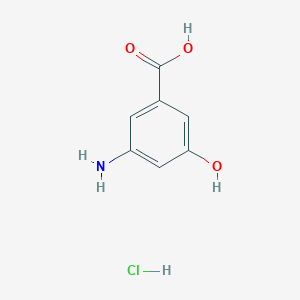

3-Amino-5-hydroxybenzoic acid hydrochloride

Descripción general

Descripción

3-Amino-5-hydroxybenzoic acid hydrochloride is a monohydroxybenzoic acid that is 3-hydroxybenzoic acid carrying an additional amino substituent at position 4 . It is an aminobenzoic acid and a monohydroxybenzoic acid .

Synthesis Analysis

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, is reviewed . The aminoshikimate pathway of formation of AHBA is discussed, and the AHBA synthase gene serves as a useful tool in the genetic screening for new ansamycins and other AHBA-derived natural products .Molecular Structure Analysis

The molecular formula of 3-Amino-5-hydroxybenzoic acid hydrochloride is C7H8ClNO3 . Its molecular weight is 189.59 g/mol . The structure of 3-Amino-5-hydroxybenzoic acid (AHBA) synthase has been studied .Chemical Reactions Analysis

The terminal enzyme of AHBA formation, which catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid, has been purified . The enzyme-bound pyridoxal phosphate forms a Schiff’s base with the amino group of 5-deoxy-5-amino-3-dehydroshikimic acid and catalyzes both an α,β-dehydration and a stereospecific 1,4-enolization of the substrate .Physical And Chemical Properties Analysis

3-Amino-5-hydroxybenzoic acid hydrochloride has a molecular weight of 189.59 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 189.0192708 g/mol .Aplicaciones Científicas De Investigación

- Scientific Field : Biochemistry and Molecular Biology .

- Application Summary : 3-Amino-5-hydroxybenzoic Acid (AHBA) is a precursor in the biosynthesis of ansamycin antibiotics, like rifamycin B . It serves as the starter unit for the assembly of a polyketide, which eventually links back to the amino group of AHBA to form the macrolactam ring .

- Methods of Application/Experimental Procedures : The biosynthesis of AHBA involves a novel variant of the shikimate pathway . The terminal enzyme of AHBA formation, which catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid, has been purified from Amycolatopsis mediterranei . The encoding gene has been cloned, sequenced, and overexpressed in Escherichia coli . The recombinant enzyme, a (His)6 fusion protein, as well as the native one, are dimers containing one molecule of pyridoxal phosphate per subunit .

- Results/Outcomes : Mechanistic studies showed that the enzyme-bound pyridoxal phosphate forms a Schiff’s base with the amino group of 5-deoxy-5-amino-3-dehydroshikimic acid and catalyzes both an a, -dehydration and a stereospecific 1,4-enoliza- b tion of the substrate . Inactivation of the gene encoding AHBA synthase in the A. mediterranei genome results in loss of rifamycin formation; production of the antibiotic is restored when the mutant is supplemented with AHBA .

- Scientific Field : Industrial Microbiology and Biotechnology .

- Application Summary : The aminoshikimic acid (ASA) pathway, which results in the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), is present in bacteria such as Amycolatopsis mediterranei and Streptomyces . AHBA is the precursor for synthesizing the mC 7 N units, the characteristic structural component of ansamycins and mitomycins antibiotics, compounds with important antimicrobial and anticancer activities . Furthermore, aminoshikimic acid, another relevant intermediate of the ASA pathway, is an attractive candidate for a precursor for oseltamivir phosphate synthesis, the most potent anti-influenza neuraminidase inhibitor treatment of both seasonal and pandemic influenza .

- Methods of Application/Experimental Procedures : The ASA pathway comprises a series of reactions resulting in the synthesis of AHBA . The structure and control of the expression of the model biosynthetic cluster rif in A. mediterranei to synthesize ansamycins are described . Some relevant strategies developed for overproducing these chemicals, focusing on the relevance of the ASA pathway intermediates kanosamine, AHAB, and ASA are discussed .

- Results/Outcomes : The key intermediate AHBA is a scaffold molecule to synthesize diverse ansamycins and mitomycins . These aromatic metabolites are highly valuable compounds involved in synthesizing structural blocks of proteins and compounds with relevant antiviral, antimicrobial, and anticancer activities .

- Scientific Field : Antiviral and Antimicrobial Compounds Synthesis .

- Application Summary : The aminoshikimic acid (ASA) pathway, which results in the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), is present in bacteria such as Amycolatopsis mediterranei and Streptomyces . Aminoshikimic acid, another relevant intermediate of the ASA pathway, is an attractive candidate for a precursor for oseltamivir phosphate synthesis, the most potent anti-influenza neuraminidase inhibitor treatment of both seasonal and pandemic influenza .

- Methods of Application/Experimental Procedures : The ASA pathway comprises a series of reactions resulting in the synthesis of AHBA . This review discusses the relevance of the key intermediate AHBA as a scaffold molecule to synthesize diverse ansamycins and mitomycins . It describes the structure and control of the expression of the model biosynthetic cluster rif in A. mediterranei to synthesize ansamycins and reviews several current pharmaceutical applications of these molecules .

- Results/Outcomes : The key intermediate AHBA is a scaffold molecule to synthesize diverse ansamycins and mitomycins . These aromatic metabolites are highly valuable compounds involved in synthesizing structural blocks of proteins and compounds with relevant antiviral, antimicrobial, and anticancer activities .

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-5-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXESTILCPSBCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640480 | |

| Record name | 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-hydroxybenzoic acid hydrochloride | |

CAS RN |

14206-69-0 | |

| Record name | Benzoic acid, 3-amino-5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14206-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-hydroxybenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

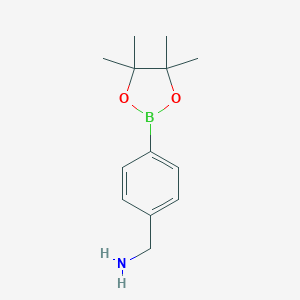

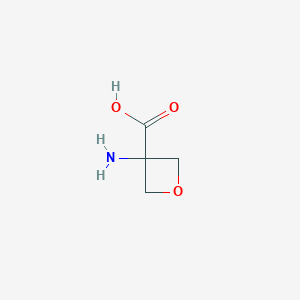

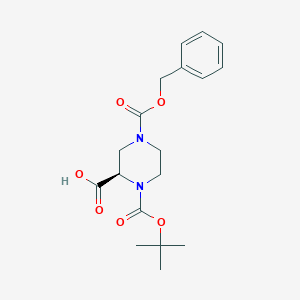

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)